3-[(2,4-dichlorophenoxy)methyl]-4-methyl-5-(nitromethyl)-4H-1,2,4-triazole
Description
This compound is a 1,2,4-triazole derivative featuring a (2,4-dichlorophenoxy)methyl group at position 3, a methyl group at position 4, and a nitromethyl substituent at position 4.
Properties
IUPAC Name |
3-[(2,4-dichlorophenoxy)methyl]-4-methyl-5-(nitromethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4O3/c1-16-10(5-17(18)19)14-15-11(16)6-20-9-3-2-7(12)4-8(9)13/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXNWSFFRSUELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1COC2=C(C=C(C=C2)Cl)Cl)C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dichlorophenoxy)methyl]-4-methyl-5-(nitromethyl)-4H-1,2,4-triazole typically involves the reaction of 2,4-dichlorophenol with formaldehyde and a triazole derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the use of high-purity starting materials, optimized reaction conditions, and efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
2.1. 2,4-Dichlorophenoxymethyl Group
This substituent is introduced via nucleophilic substitution or alkylation:
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Alkylation of Triazole Thiols : A 2,4-dichlorophenoxymethyl chloride reacts with the thiol group (-SH) at the triazole’s 3-position in basic media (e.g., LiH/DMF) to form a thioether linkage .
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Example Reaction :
2.2. Methyl Group at N-4
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Direct Alkylation : Treatment of the triazole with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) introduces the methyl group at the N-4 position .
2.3. Nitromethyl Group at C-5
The nitromethyl (-CH₂NO₂) moiety is likely introduced via:
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Nucleophilic Substitution : A halogenated triazole intermediate (e.g., 5-chloromethyl-triazole) reacts with nitromethane (CH₃NO₂) under basic conditions .
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Michael Addition : Nitromethane acts as a nucleophile, attacking an α,β-unsaturated carbonyl intermediate derived from the triazole .
3.1. Click Chemistry
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can append additional groups (e.g., fluorophores or bioactive moieties) to the triazole’s nitromethyl or phenoxymethyl arms .
3.2. Oxidation/Reduction
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Nitro Group Reduction : The nitromethyl group (-CH₂NO₂) can be reduced to an amine (-CH₂NH₂) using catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ .
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Thioether Oxidation : The thioether linkage (-S-CH₂-) may oxidize to sulfone (-SO₂-CH₂-) with strong oxidants like H₂O₂ or mCPBA .
Stability and Reactivity
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Acid/Base Sensitivity : The nitromethyl group is stable under acidic conditions but may undergo hydrolysis in strong bases.
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Thermal Stability : Decomposition above 200°C is observed in related triazoles, with exothermic peaks in DSC analysis .
Key Data Table: Comparative Reaction Yields
Scientific Research Applications
Antimicrobial Activity
One of the most significant applications of 3-[(2,4-dichlorophenoxy)methyl]-4-methyl-5-(nitromethyl)-4H-1,2,4-triazole is its potential as an antimicrobial agent. Research indicates that derivatives of 1,2,4-triazoles exhibit various bioactivities including antibacterial and antifungal properties. For instance:
- Antibacterial Activity : Several studies have reported that triazole derivatives possess potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. Compounds similar to this compound have shown minimum inhibitory concentrations (MIC) comparable to established antibiotics such as ciprofloxacin and vancomycin .
- Antifungal Activity : The compound has also been tested for antifungal efficacy against strains like Candida albicans and Aspergillus flavus, showing promising results that suggest its potential in treating fungal infections .
Pharmacological Insights
The pharmacological profile of triazoles includes neuroprotective and antioxidant activities. The compound is being investigated for its role in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier and exert protective effects on neuronal cells .
Herbicidal Properties
Research has indicated that triazole compounds can serve as effective herbicides. The presence of the dichlorophenoxy moiety enhances the herbicidal activity by disrupting plant growth mechanisms. Studies have shown that similar compounds can inhibit the growth of various weed species effectively .
Pesticidal Activity
In addition to herbicidal properties, this compound may also exhibit insecticidal activity. Its structure allows for interaction with biological pathways in pests, providing a potential avenue for developing new pest control agents that are less harmful to non-target organisms .
Polymer Chemistry
Triazoles are being explored in polymer science for their ability to enhance material properties. The incorporation of triazole units into polymer backbones can improve thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries .
Nanotechnology
Recent studies have highlighted the potential use of triazole derivatives in nanotechnology. Their unique properties allow them to be utilized in the synthesis of nanoparticles with specific functionalities, which can be applied in drug delivery systems and biosensors .
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antimicrobial | PMC7384432 | Effective against MRSA with MIC values < 1 μg/mL |
| Herbicidal | Chemical Book | High efficacy against common weed species |
| Polymer Chemistry | MDPI | Improved thermal stability in polymer composites |
| Nanotechnology | MDPI | Successful synthesis of functionalized nanoparticles |
Mechanism of Action
The mechanism of action of 3-[(2,4-dichlorophenoxy)methyl]-4-methyl-5-(nitromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key triazole derivatives with substituents at positions 3, 4, and 5, highlighting differences in melting points, yields, and functional groups:
Key Observations:
Electronic and Steric Effects
Anticancer Potential
Ahsan’s work () on [(2,4-dichlorophenoxy)methyl]-1,3,4-triazoles demonstrates significant anticancer activity, suggesting the target compound could exhibit similar efficacy .
Antimicrobial Activity
Compounds with 2,4-dichlorophenyl groups (e.g., 5g ) show strong activity against S. aureus and Candida albicans. The target compound’s nitromethyl group may further enhance these effects by increasing electrophilic interactions with microbial enzymes .
Crystallographic and Structural Insights
Though crystallographic data for the target compound are unavailable, analogs like 4-(4-chlorophenyl)-3-phenyl-5-(4-nitrophenyl)-4H-1,2,4-triazole () exhibit planar triazole rings stabilized by π-π interactions. The 2,4-dichlorophenoxy group in the target compound may introduce halogen bonding, influencing crystal packing and solubility .
Biological Activity
The compound 3-[(2,4-dichlorophenoxy)methyl]-4-methyl-5-(nitromethyl)-4H-1,2,4-triazole is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antibacterial, anti-inflammatory, and potential anticancer properties.
- Chemical Name : this compound
- CAS Number : 400078-59-3
- Molecular Formula : C11H10Cl2N4O3
- Molecular Weight : 317.12 g/mol
Antibacterial Activity
Research has demonstrated the significant antibacterial properties of 1,2,4-triazole derivatives. A study evaluated various triazole compounds against both Gram-positive and Gram-negative bacteria using methods such as agar disc diffusion and minimum inhibitory concentration (MIC) assessments. The findings indicated that many derivatives exhibit strong antibacterial activity, with some showing effectiveness against drug-resistant strains like MRSA and VRE .
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| Triazole A | E. coli | 5 | 22 |
| Triazole B | S. aureus | 10 | 18 |
| Triazole C | P. aeruginosa | 8 | 20 |
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has been explored through their effects on cytokine release in peripheral blood mononuclear cells (PBMCs). Compounds derived from the triazole nucleus were tested for their ability to inhibit TNF-α and IL-6 production. The results indicated that certain derivatives significantly reduced cytokine levels compared to controls, suggesting their potential use in inflammatory conditions .
Anticancer Activity
The role of 1,2,4-triazoles in cancer therapy is increasingly recognized. Recent studies have highlighted the efficacy of triazole derivatives as anticancer agents through various mechanisms including inhibition of cell proliferation and induction of apoptosis in cancer cell lines. Notably, some compounds have shown promising results against specific types of cancer cells by targeting critical pathways involved in tumor growth .
Study on Antimicrobial Activity
A study conducted on a series of new triazole derivatives found that compounds with specific substituents exhibited enhanced antimicrobial properties. For instance, the introduction of a nitromethyl group significantly improved antibacterial activity against Bacillus subtilis and Staphylococcus aureus. The study concluded that structural modifications could lead to more effective antimicrobial agents .
Anti-inflammatory Effects in PBMCs
Another research effort focused on the anti-inflammatory effects of various triazole derivatives in human PBMC cultures. The study revealed that certain compounds not only exhibited low toxicity but also effectively inhibited the release of pro-inflammatory cytokines at concentrations as low as 10 µg/mL. This finding supports the potential application of these compounds in treating inflammatory diseases .
Anticancer Properties
In a review discussing the anticancer applications of triazole compounds, several studies were referenced where new derivatives showed significant cytotoxic effects against different cancer cell lines. For example, one derivative demonstrated an IC50 value lower than standard chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development .
Q & A
Q. What are the optimized synthetic routes for preparing 3-[(2,4-dichlorophenoxy)methyl]-4-methyl-5-(nitromethyl)-4H-1,2,4-triazole?
Answer: The compound can be synthesized via multi-step reactions involving hydrazide intermediates and nitromethylation. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours under reduced pressure yields intermediates, followed by alkylation with nitromethane derivatives. Optimization includes solvent selection (e.g., ethanol for cyclization) and temperature control (e.g., 165°C for microwave-assisted synthesis) to improve yields (65–90%) and purity . Reaction completion is monitored using GC-MS or HPLC .
Q. How is the structural integrity of this triazole derivative confirmed experimentally?
Answer: Structural validation employs:
- 1H/13C NMR to confirm substituent positions and stereochemistry.
- X-ray crystallography (using SHELX or ORTEP-III) for precise bond-length and angle measurements, especially for the nitromethyl and dichlorophenoxy groups .
- Elemental analysis to verify stoichiometry.
- IR spectroscopy to detect functional groups (e.g., nitro stretching at ~1520 cm⁻¹) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the reactivity and stability of this compound?
Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level model the compound’s electronic properties, including HOMO-LUMO gaps (indicating charge transfer potential) and electrostatic potential maps (highlighting nucleophilic/electrophilic sites). These studies correlate with experimental observations, such as nitromethyl group lability under acidic conditions .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?
Answer: Discrepancies often arise from assay conditions (e.g., bacterial strain variability) or substituent effects. A systematic approach includes:
- Dose-response profiling to determine IC50/LC50 values (e.g., LC50 = 8.29–49.66 mg/L for S-derivatives) .
- Comparative SAR analysis to isolate pharmacophores (e.g., dichlorophenoxy enhances antifungal activity, while nitromethyl increases cytotoxicity) .
- In silico ADMET prediction to assess bioavailability and off-target effects .
Q. How is the compound’s crystallographic data refined when twinning or disorder complicates analysis?
Answer: For challenging crystallography:
- SHELXL refines twinned data using HKLF5 format and BASF parameters to model domain contributions .
- Disorder modeling partitions occupancies for overlapping atoms (e.g., methyl groups) and applies restraints to thermal parameters .
- Validation tools (e.g., PLATON) check for missed symmetry or solvent masking .
Methodological Design Questions
Q. What experimental designs mitigate synthetic challenges like nitro group instability?
Answer:
- Low-temperature nitration (0–5°C) minimizes decomposition.
- Protecting groups (e.g., acetyl for amine intermediates) stabilize reactive sites during alkylation .
- Microwave-assisted synthesis reduces reaction time (45 minutes vs. 18 hours) and improves yield .
Q. How are structure-activity relationships (SAR) systematically explored for this compound?
Answer: SAR studies involve:
- Analog synthesis with substituent variations (e.g., replacing nitromethyl with methylthio or phenyl groups) .
- Biological assays against target pathogens (e.g., S. aureus MIC = 2–16 µg/mL) .
- 3D-QSAR modeling using CoMFA/CoMSIA to map steric/electronic requirements for activity .
Data Interpretation Questions
Q. How should researchers interpret conflicting toxicity data (e.g., LC50 variations) in derivatives?
Answer: Variations arise from substituent hydrophobicity and metabolic pathways. For example:
- Octylthio derivatives (LC50 = 49.66 mg/L) exhibit lower toxicity due to improved membrane permeability and metabolism .
- Methylthio groups (LC50 = 8.29 mg/L) may accumulate in lipid-rich tissues, enhancing toxicity .
- Dose-dependent assays (e.g., acute vs. chronic exposure) clarify context-specific risks.
Advanced Characterization Questions
Q. What advanced spectroscopic techniques validate non-covalent interactions (e.g., hydrogen bonding) in this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
